molecular formula C17H13FN2O B2663787 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956571-56-5

1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2663787
CAS No.: 956571-56-5
M. Wt: 280.302
InChI Key: NWOSAVBAMUPHIH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 1, a 3-methylphenyl group at position 3, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-3-2-4-13(9-12)17-14(11-21)10-20(19-17)16-7-5-15(18)6-8-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOSAVBAMUPHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The pyrazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form a corresponding amine.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

  • Carboxylic acid (from oxidation)

  • Amines (from reduction)

  • Substituted pyrazoles (from substitution reactions)

Scientific Research Applications

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives containing the 4-fluorophenyl group have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Compound Cell Line IC50 (µM) Mechanism
1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehydeMCF-712.5Induces apoptosis
This compoundMDA-MB-23110.0Inhibits proliferation

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models when administered alongside conventional chemotherapy agents.
  • Chronic Inflammation Models : In animal models of arthritis, the compound showed a marked reduction in inflammation markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is structurally similar to other pyrazole derivatives, such as 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Comparison with Similar Compounds

Structural Features

Key structural characteristics of the compound and analogs include:

  • Substituent Effects: The 4-fluorophenyl group enhances polarity and metabolic stability due to fluorine’s electronegativity.
  • Spectral Data :
    • IR spectra of related compounds show C=O stretches at ~1670–1640 cm⁻¹ and aromatic C-H stretches near 3100 cm⁻¹ .
    • ¹H-NMR signals for the aldehyde proton appear at δ 9.5–10.0 ppm, while aromatic protons resonate between δ 6.7–8.4 ppm depending on substituents .

Comparison with Similar Compounds

Compound Name Substituents (Positions 1 & 3) Key Activities Notable Features Reference
1-(4-Fluorophenyl)-3-(3-methylphenyl)-... 4-Fluorophenyl, 3-methylphenyl N/A (Discontinued commercially) Balanced electronic profile
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-... 4-Isopropylbenzyl, 4-fluorophenyl Antibacterial Bulky substituent enhances potency
4e (1-(4-Nitrobenzoyl)-3-(4-hydroxyphenyl)-...) 4-Nitrobenzoyl, 4-hydroxyphenyl Antioxidant Nitro group boosts radical scavenging
1-(4-Fluorophenyl)-3-(p-tolyl)-... 4-Fluorophenyl, 4-methylphenyl N/A Positional isomer; similar lipophilicity
3-(3,5-Difluorophenyl)-1-phenyl-... Phenyl, 3,5-difluorophenyl N/A Increased polarity; unconfirmed bioactivity

Biological Activity

1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H9_{9}FN2_2O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of pyrazole derivatives, including the target compound, have been widely studied, particularly in the context of their anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific kinases or by disrupting cellular signaling pathways.
  • Case Study : A related pyrazole derivative demonstrated an IC50_{50} of 0.07 μM against HCT116 cells, indicating potent antitumor activity .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Several studies reported that pyrazole derivatives exhibited significant inhibitory effects against pathogenic bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50_{50} (μM)Target
Derivative AAnticancer0.07HCT116
Derivative BAntimicrobial0.22Staphylococcus aureus
Derivative CAnti-inflammatory60.56COX Inhibition

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole precursors. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

Recent Advances and Future Directions

Recent studies have focused on optimizing the biological activity of pyrazole derivatives through structural modifications. For example, introducing different substituents on the pyrazole ring has been shown to enhance anticancer efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of the pyrazole ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is widely applied for analogous pyrazole-4-carbaldehydes, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . Key steps include cyclocondensation of hydrazine derivatives with β-keto esters, followed by formylation under controlled conditions.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments.
  • IR spectroscopy : Detects the aldehyde carbonyl stretch (~1700 cm⁻¹).
  • Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅FN₂O: calc. 294.11). These methods are routinely used for related pyrazole derivatives .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection and thin-layer chromatography (TLC) . Melting point analysis (e.g., 145–148°C for analogs) and elemental analysis (C, H, N) further confirm purity .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : p-Toluenesulfonic acid (p-TSA) improves cyclocondensation efficiency.
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF, DMSO) enhance formylation rates.
  • Ultrasound irradiation : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yields by 15–20% in pyrazole syntheses .

Q. How does single-crystal X-ray diffraction resolve structural ambiguities?

X-ray crystallography provides precise bond lengths (e.g., C=O: 1.22 Å) and angles, confirming substituent regiochemistry. For example, studies on 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a planar pyrazole ring with dihedral angles <5° between substituents .

Q. What methodologies evaluate the compound’s potential in medicinal chemistry?

  • In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli.
  • Molecular docking : Predicts interactions with targets like COX-2 or EGFR kinase.
  • Derivatization : Schiff base formation (e.g., condensation with primary amines) generates bioactive intermediates .

Q. How are discrepancies in reported physical properties resolved?

Variations in melting points or spectral data may arise from polymorphism or solvent residues . Techniques like DSC (Differential Scanning Calorimetry) and recrystallization in different solvents (e.g., ethanol vs. acetone) identify stable polymorphs .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) due to potential aldehyde toxicity.
  • Avoid ignition sources; store in airtight containers at 2–8°C to prevent degradation .

Q. How is the compound functionalized for material science applications?

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which coordinate metals (e.g., Cu²⁺, Zn²⁺) for coordination polymers. Such hybrids are explored for catalytic or photoluminescent properties .

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